molecular formula C19H25N3O5S2 B2739157 3-(2,4-dimethyl-5-(N-methylmethylsulfonamido)phenylsulfonamido)-N-phenylpropanamide CAS No. 899993-12-5

3-(2,4-dimethyl-5-(N-methylmethylsulfonamido)phenylsulfonamido)-N-phenylpropanamide

Cat. No.: B2739157
CAS No.: 899993-12-5
M. Wt: 439.55
InChI Key: GNBOCCZIXKLRDI-UHFFFAOYSA-N
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Description

3-(2,4-dimethyl-5-(N-methylmethylsulfonamido)phenylsulfonamido)-N-phenylpropanamide is a useful research compound. Its molecular formula is C19H25N3O5S2 and its molecular weight is 439.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Enzyme Inhibition and Pharmaceutical Applications

    Sulfonamide derivatives exhibit a broad range of biological activities, including inhibition of various enzymes, which makes them potential candidates for therapeutic applications in diseases like Alzheimer's. The synthesis of novel sulfonamide compounds has been explored for their enzyme inhibitory properties, particularly against enzymes like carbonic anhydrase, which plays a crucial role in physiological processes (Temperini et al., 2008). Furthermore, the antimalarial and antitrypanosomal activities of dipeptide-sulfonamides have been investigated, showing potential as antiprotozoal agents (Ekoh et al., 2021).

  • Antimicrobial and Antifungal Properties

    Some synthesized sulfonamide derivatives demonstrate significant antimicrobial and antifungal properties, offering potential for the development of new antibacterial and antifungal agents. This includes compounds with activity against various Gram-positive and Gram-negative bacteria as well as fungi, highlighting the chemical diversity and therapeutic potential of sulfonamide derivatives (Ghorab et al., 2017).

Chemical Synthesis and Material Science

  • Advanced Synthesis Techniques

    The development of synthetic protocols for sulfonamide derivatives, such as vinylsulfones and vinylsulfonamides, has been an area of active research. These compounds are utilized in synthetic organic chemistry for their roles as active agents in various chemical reactions, demonstrating the utility of sulfonamides in the synthesis of complex organic molecules (Kharkov University Bulletin Chemical Series, 2020).

  • Material Science Applications

    Sulfonamide derivatives have been explored for their role in material science, particularly in the development of hydrogels with pH- and temperature-sensitive properties. Such materials have applications in drug delivery systems and other biomedical devices, showcasing the versatility of sulfonamide compounds beyond their medicinal chemistry applications (Çavuş & Gürdağ, 2007).

Properties

IUPAC Name

3-[[2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O5S2/c1-14-12-15(2)18(13-17(14)22(3)28(4,24)25)29(26,27)20-11-10-19(23)21-16-8-6-5-7-9-16/h5-9,12-13,20H,10-11H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBOCCZIXKLRDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N(C)S(=O)(=O)C)S(=O)(=O)NCCC(=O)NC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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